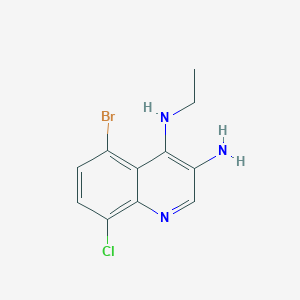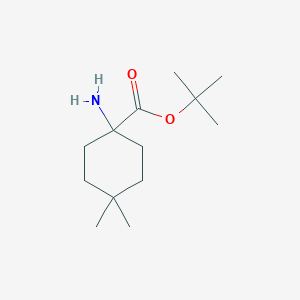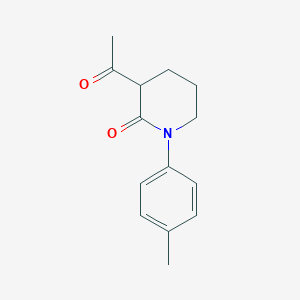
3-Acetyl-1-(4-methylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-(4-methylphenyl)piperidin-2-one: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-methylphenyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Substitution with 4-Methylphenyl Group: The substitution of the piperidine ring with a 4-methylphenyl group can be carried out using Friedel-Crafts alkylation reactions, where the piperidine derivative reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-Acetyl-1-(4-methylphenyl)piperidin-2-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Acetylpiperidin-2-one: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical properties.
1-(4-Methylphenyl)piperidin-2-one:
4-Methylphenylpiperidine: Lacks both the acetyl and ketone groups, resulting in different chemical behavior and uses.
Uniqueness
3-Acetyl-1-(4-methylphenyl)piperidin-2-one is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound in the synthesis of pharmaceuticals and other fine chemicals .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-acetyl-1-(4-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO2/c1-10-5-7-12(8-6-10)15-9-3-4-13(11(2)16)14(15)17/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
WQWOAIDTHURVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


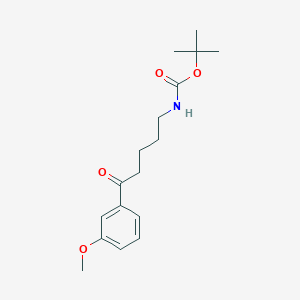
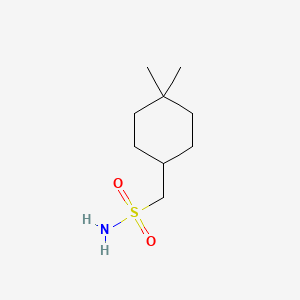
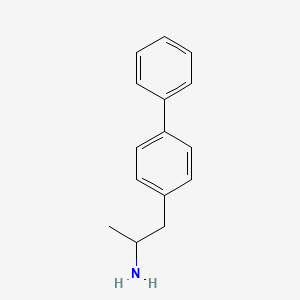
![2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215240.png)

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13215244.png)
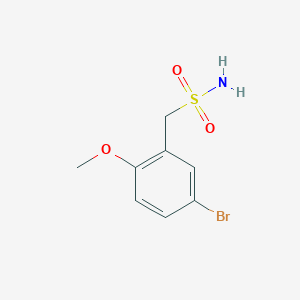
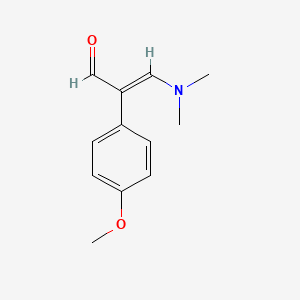
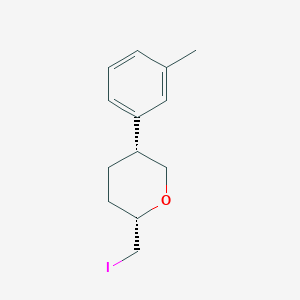

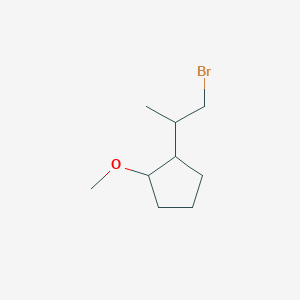
![6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13215274.png)
